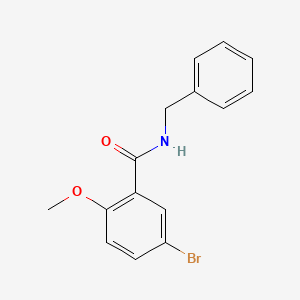

N-苄基-5-溴-2-甲氧基苯甲酰胺

描述

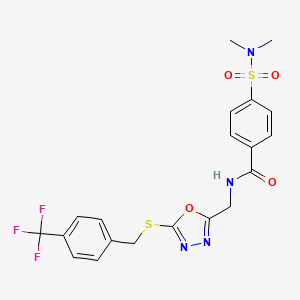

N-benzyl-5-bromo-2-methoxybenzamide (NBB2MBA) is an organic compound belonging to the benzamide family. It is a colorless, crystalline solid with a molecular weight of 295.31 g/mol. NBB2MBA is soluble in methanol, ethanol, and acetone, and insoluble in water. It has a melting point of 130-131°C and a boiling point of 315°C. NBB2MBA is used in a variety of scientific research applications, including as a pharmaceutical intermediate, as a reagent in organic synthesis, and as a fluorescent marker.

科学研究应用

用于黑色素瘤成像的放射性碘化苯甲酰胺:

- 某些放射性碘化的N-(二烷基氨基烷基)苯甲酰胺已被用于黑色素瘤转移灶的闪烁扫描和SPECT。构效关系研究表明,如4-氨基-5-溴-N-(2-二乙氨基乙基)-3-[(131)I]碘代-2-甲氧基苯甲酰胺等化合物表现出高黑色素瘤摄取和组织选择性。这些化合物具有黑色素瘤成像和放射性核素治疗的潜力(Eisenhut等人,2000)。

用于血清素受体的放射性碘化配体的合成:

- 放射性碘化配体,如4-氨基-N-[1-[3-(4-氟苯氧基)丙基]-4-甲基-4-哌啶基]-5-碘代-2-甲氧基苯甲酰胺,因其对5HT2受体的高亲和力和选择性而被开发。这些配体有望用于伽马发射断层扫描和研究血清素受体(Mertens等人,1994)。

醇氧化催化剂:

- N-异丙基碘代苯甲酰胺,如2-碘代-N-异丙基-5-甲氧基苯甲酰胺,已被评估为醇氧化的催化剂。它们表现出高反应活性和环境友好性,特别适用于苄醇的氧化(Yakura等人,2018)。

用于疼痛和炎症性疾病的GPR35激动剂:

- N-[2-(1H-四唑-5-基)苯基]苯甲酰胺衍生物,包括N-(5-溴-2-(1H-四唑-5-基)苯基)-4-甲氧基苯甲酰胺等化合物,已被确定为有效的GPR35激动剂。这些化合物是治疗疼痛、炎症和代谢性疾病的潜在候选药物(魏等人,2018)。

潜在抗精神病药:

- 一些苯甲酰胺衍生物,如5-溴-2,3-二甲氧基-N-[(1-乙基-2-吡咯烷基)甲基]苯甲酰胺,已被合成并评估其抗多巴胺能特性。这些化合物已显示出作为抗精神病药的潜力(Högberg等人,1990)。

具有漂白作用的除草剂:

- 苯甲酰胺类似物,如2-甲氧基苯甲酰胺,已被确定为开发漂白除草剂的先导化合物。苯甲胺部分特定位置的某些取代基显着增强了除草活性(张等人,2021)。

属性

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENCDHONKGDOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)

![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)